![molecular formula C15H19NOSi B12579920 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one CAS No. 646029-31-4](/img/structure/B12579920.png)
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one is a complex organic compound that features a unique structure combining a pyridoisoindole core with a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydride donors, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s properties make it useful in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The pyridoisoindole core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one include other pyridoisoindole derivatives and trimethylsilyl-substituted compounds These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Eigenschaften
CAS-Nummer |
646029-31-4 |
|---|---|
Molekularformel |
C15H19NOSi |
Molekulargewicht |
257.40 g/mol |
IUPAC-Name |
1-trimethylsilyl-3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)13-8-9-14(17)16-10-11-6-4-5-7-12(11)15(13)16/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
UKBGCMTYRBBKLD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C2C3=CC=CC=C3CN2C(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


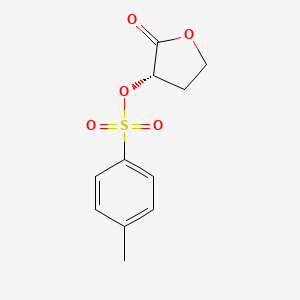
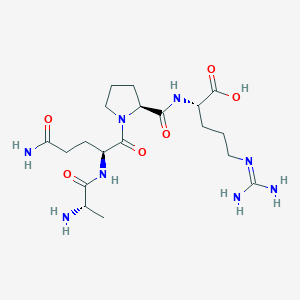
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)
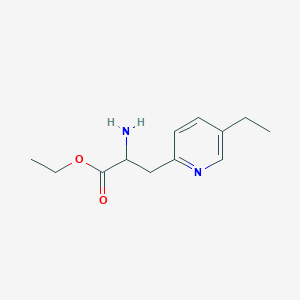
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
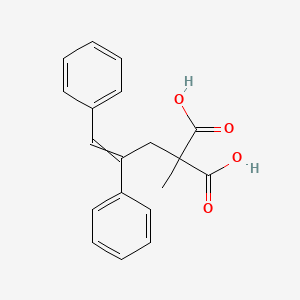
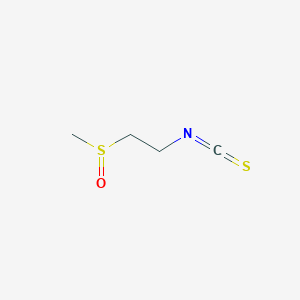
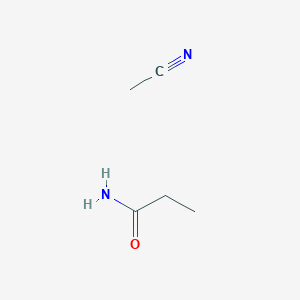
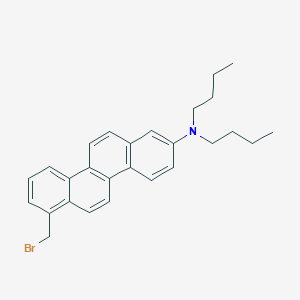
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
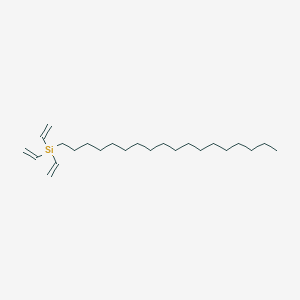
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
